molecular formula C14H19N3O3 B1459447 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde CAS No. 1707357-95-6

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde

Cat. No.: B1459447
CAS No.: 1707357-95-6
M. Wt: 277.32 g/mol
InChI Key: GYWLIIWNSNTXDM-UHFFFAOYSA-N
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Description

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde is a chemical compound that features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde typically involves the reaction of 4-(Dimethylamino)piperidine with 2-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method involves the use of automated systems to control the reaction conditions precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The piperidine ring and dimethylamino group can also interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde is unique due to the combination of the piperidine ring, dimethylamino group, and nitrobenzaldehyde moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds .

Biological Activity

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a dimethylamino group, and a nitrobenzaldehyde moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H16N3O2, and it has a molecular weight of 248.29 g/mol. The compound is characterized by:

  • Piperidine Ring : Contributes to the compound's ability to interact with biological targets.
  • Dimethylamino Group : Enhances solubility and biological activity.
  • Nitro Group : Can undergo reduction to form reactive intermediates that may interact with various biological molecules.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The nitro group can be reduced to form an amine, which may lead to the formation of reactive intermediates capable of interacting with proteins and nucleic acids. Additionally, the piperidine ring can modulate receptor activity, influencing various signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In studies evaluating the antiproliferative activity against leukemia cell lines (e.g., HL-60), related compounds showed IC50 values ranging from 0.70 μM to 3.30 μM, indicating significant potential for development as anticancer agents .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Antimicrobial Testing : Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to or derived from this compound:

StudyFindings
Cytotoxicity in Leukemia Cells Compounds exhibiting structural similarities showed IC50 values as low as 0.70 μM against HL-60 cells, indicating strong antiproliferative effects .
Antimicrobial Activity Investigations revealed that derivatives exhibited significant inhibition against E. coli and S. aureus, highlighting potential for therapeutic applications in infectious diseases .

Comparison with Similar Compounds

To understand the unique biological profile of this compound, it is crucial to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
4-(Dimethylamino)piperidine Lacks nitrobenzaldehyde moietyLimited anticancer activity
2-Nitrobenzaldehyde Lacks piperidine ringModerate antimicrobial properties
4-(4-Dimethylaminophenyl)aniline Similar structure without nitro groupPotentially lower cytotoxicity

Properties

IUPAC Name

4-[4-(dimethylamino)piperidin-1-yl]-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)13-4-3-11(10-18)14(9-13)17(19)20/h3-4,9-10,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWLIIWNSNTXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001191191
Record name Benzaldehyde, 4-[4-(dimethylamino)-1-piperidinyl]-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001191191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707357-95-6
Record name Benzaldehyde, 4-[4-(dimethylamino)-1-piperidinyl]-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707357-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-[4-(dimethylamino)-1-piperidinyl]-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001191191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde

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